molecular formula C10H11BrINO2 B8015558 2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide

2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide

Cat. No.: B8015558
M. Wt: 384.01 g/mol
InChI Key: BSZOXSQYFWOEHA-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position and an iodine atom at the 5-position of the benzene ring, with a 2-methoxyethyl group attached to the amide nitrogen. The compound’s synthesis likely involves sequential halogenation and amidation steps, as seen in related structures .

Properties

IUPAC Name

2-bromo-5-iodo-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO2/c1-15-5-4-13-10(14)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZOXSQYFWOEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Nucleophiles: Used in substitution reactions to replace halogen atoms.

    Oxidizing and Reducing Agents: Used in redox reactions to modify the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and molecular differences between 2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide and related benzamide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2-Bromo-5-iodo-N-(2-methoxyethyl)benzamide Br (2), I (5), N-(2-methoxyethyl) C₁₀H₁₁BrINO₂ 400.01 Dual halogenation; polar side chain
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide Br (5), Cl (2), N-(2-methoxyethyl) C₁₀H₁₁BrClNO₂ 292.56 Smaller halogens; altered substitution pattern
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide Br (5), OMe (2,3), N-pyrrolidinyl C₁₇H₂₅BrN₂O₃ 385.30 Dual methoxy groups; chiral side chain
5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide Br (5), OCH₂CH₂OH (2), N-hydroxyethyl C₁₇H₁₈BrNO₄ 380.23 Hydrophilic substituents; phenyl extension

Key Observations :

  • N-Substituents : The 2-methoxyethyl group balances lipophilicity and solubility, contrasting with more hydrophilic (e.g., hydroxyethyl in ) or rigid (e.g., pyrrolidinyl in ) side chains.
  • Synthetic Accessibility : Bromo/iodo derivatives typically require controlled halogenation (e.g., electrophilic substitution) and amidation steps, as seen in procedures yielding 71–86% for related analogs .

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